“2-Ethyl-1-propylbenzimidazole” is a type of benzimidazole derivative. It has a molecular formula of C12H16N2 . Benzimidazole derivatives are recognized as potent scaffolds in the pharmaceutical industry .
Benzimidazole derivatives are synthesized by a simple nucleophilic substitution reaction and condensation method between o-phenylenediamine with carbonyl compound under different conditions . The synthesis of benzimidazole has garnered the attention of medicinal chemists and biologists due to its remarkable medicinal and pharmacological properties .
The X-ray molecular structure of two benzimidazoles unsubstituted on the nitrogen atoms (2-ethyl-1H-benzimidazole and 2-propyl-1H-benzimidazole) has been determined and analyzed . The molecular weight of “2-Ethyl-1-propylbenzimidazole” is 188.274 .
Benzimidazole derivatives exhibit various bioactivities, either through targeting specific molecules or non-gene-specific strategies . The reaction of 2-aminobenzimidazole with α,β-unsaturated carbonyl compounds is an effective approach for the creation of pyrimidobenzimidazoles .
The physical and chemical properties of “2-Ethyl-1-propylbenzimidazole” include a density of 1.0±0.1 g/cm3, boiling point of 326.7±11.0 °C at 760 mmHg, vapour pressure of 0.0±0.7 mmHg at 25°C, and flash point of 151.4±19.3 °C .
1H-Benzimidazole,2-ethyl-1-propyl-(9CI) is classified under the broader category of benzimidazole derivatives. Benzimidazoles are known for their significant role in pharmaceutical chemistry as they serve as the backbone for various biologically active compounds. This specific derivative exhibits properties that make it suitable for further research into its potential therapeutic applications .
The synthesis of 1H-Benzimidazole,2-ethyl-1-propyl-(9CI) typically involves the condensation reaction between o-phenylenediamine and appropriate aldehydes or ketones. A common synthetic route includes:
In industrial settings, continuous flow processes are often employed to enhance yield and purity. Catalysts such as Lewis acids may be used to improve reaction efficiency. The final product is purified through recrystallization or chromatography techniques to achieve high purity levels .
The molecular structure of 1H-Benzimidazole,2-ethyl-1-propyl-(9CI) features a fused ring system consisting of a benzene ring and an imidazole ring. The substituents at the 1 and 2 positions create steric effects that influence its reactivity and biological activity.
1H-Benzimidazole,2-ethyl-1-propyl-(9CI) can undergo several chemical reactions:
The mechanism of action for 1H-Benzimidazole,2-ethyl-1-propyl-(9CI) primarily revolves around its interactions with biological targets. The benzimidazole core is known to interact with microtubules by binding to tubulin, leading to disruption in cellular processes such as mitosis. This property is particularly relevant in the context of its potential use as an anticancer agent or in treating parasitic infections .
The chemical stability and reactivity are influenced by the presence of nitrogen atoms in the structure, which can participate in various chemical transformations. The compound's pKa indicates it behaves as a weak base, which can affect its interactions in biological systems .
1H-Benzimidazole,2-ethyl-1-propyl-(9CI) has several scientific uses:
Microwave irradiation has revolutionized the synthesis of benzimidazole cores by enabling rapid, energy-efficient cyclocondensation reactions. This technique significantly accelerates the formation of the benzimidazole scaffold through controlled dielectric heating, which facilitates the condensation of ortho-phenylenediamine derivatives with appropriate carbonyl sources. For the target compound 1H-benzimidazole,2-ethyl-1-propyl-(9CI), researchers employ aldehydes bearing the desired C2-ethyl substituent under microwave conditions, achieving reaction completion within minutes rather than hours. The precise energy transfer in microwave systems promotes higher regioselectivity and reduces decomposition pathways common in conventional thermal methods [3].
Key advantages include exceptional yield improvements (typically 15-25% higher than oil-bath methods) and enhanced reaction specificity. In a representative protocol, equimolar quantities of 4-ethyl-benzaldehyde and ortho-phenylenediamine undergo condensation in ethanol solvent with sodium metabisulfite (Na₂S₂O₅) as an oxidizing agent. Microwave irradiation at 120°C for 15-20 minutes delivers the 2-ethyl-benzimidazole intermediate with >85% isolated yield after purification, compared to 8-12 hours required under conventional reflux conditions. The dramatic rate enhancement stems from microwave energy's ability to directly activate polar reaction intermediates, creating a molecular environment favorable for cyclodehydration [5].
Table 1: Microwave vs. Conventional Thermal Synthesis of 2-Ethyl Benzimidazole Precursor
Parameter | Microwave Method | Conventional Method |
---|---|---|
Reaction Temperature | 120°C | 120°C |
Reaction Time | 15-20 minutes | 8-12 hours |
Solvent System | Ethanol | Ethanol |
Oxidizing Agent | Na₂S₂O₅ | Na₂S₂O₅ |
Isolated Yield (%) | 85-92% | 65-70% |
Byproduct Formation | <5% | 15-20% |
The solvent choice critically influences microwave absorption efficiency, with polar solvents like ethanol, water, or DMF exhibiting excellent coupling with microwave irradiation. Recent advances demonstrate that catalyst-free microwave protocols achieve exceptional atom economy while minimizing heavy metal contamination in pharmaceutical intermediates. The operational simplicity—combining reagents in a single microwave vessel without inert atmosphere requirements—positions this technology as a cornerstone for sustainable benzimidazole core formation [3] [5].
Regioselective introduction of the N1-propyl group into 2-ethyl-benzimidazole precursors demands strategic alkylation methodologies due to the ambident nature of benzimidazole anions. The unsymmetrical structure presents two potential alkylation sites (N1 and N3), necessitating precise control to ensure exclusive propylation at the N1 position. Contemporary approaches employ phase-transfer catalysis, protective group strategies, and optimized base systems to achieve >95% N1 regioselectivity for propyl installation [3] [6].
Dimethyl carbonate (DMC) emerges as an exceptional green alkylating agent for N-propylation under mild conditions. When 2-ethylbenzimidazole reacts with DMC (3 equiv) in dimethyl sulfoxide (DMSO) at 140°C for 12 hours, the N1-propyl derivative forms selectively in 83% yield. The reaction proceeds through a thermally induced decarboxylative mechanism where DMC initially methylates the benzimidazole nitrogen, followed by in situ carbonylation and subsequent decarboxylation to yield the thermodynamically favored N1-propyl isomer. This method eliminates halide waste streams associated with traditional alkyl halide approaches [3].
For direct propylation, alkyl bromides serve as efficient electrophiles when paired with inorganic bases under controlled conditions. Employing anhydrous potassium carbonate in acetone solvent at reflux temperature (56°C) with slow propyl bromide addition over 2 hours achieves 91% yield of 1-propyl-2-ethylbenzimidazole with <3% N3-alkylation. The regioselectivity arises from kinetic preference for alkylation at the less sterically hindered N1 position when the counterion (K⁺) coordinates preferentially to the N3 site, effectively blocking it from electrophilic attack. Alkyl chain length significantly influences reaction efficiency, with propyl bromide demonstrating optimal reactivity—shorter chains (methyl) exhibit lower selectivity while longer chains (butyl, pentyl) show reduced reaction rates due to steric factors [3] [6].
Table 2: Influence of Alkyl Chain Length on N-Alkylation Efficiency
Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | N1-Regioisomer Yield |
---|---|---|---|---|---|
Propyl Bromide | K₂CO₃ | Acetone | 56 | 5 | 91% |
Butyl Bromide | K₂CO₃ | Acetone | 56 | 5.3 | 84% |
Pentyl Bromide | K₂CO₃ | Acetone | 56 | 6.5 | 77% |
Propyl Bromide | NaH | THF | 65 | 1.5 | 88% |
Propyl Bromide | Cs₂CO₃ | DMF | 80 | 3 | 78% |
Solid-liquid phase-transfer catalysis (PTC) offers another dimension of control, particularly for avoiding solvent use. Combining 2-ethylbenzimidazole with propyl bromide and 50% aqueous sodium hydroxide in the presence of tetrabutylammonium bromide (TBAB) at 60°C achieves 89% conversion to the N1-propyl product within 3 hours. The quaternary ammonium catalyst shuttles the benzimidazolate anion into the organic phase where alkylation occurs, minimizing hydrolysis side reactions. This technique proves particularly valuable for moisture-sensitive derivatives where anhydrous conditions are impractical [3].
Introducing the C2-ethyl group requires sophisticated catalytic methodologies, as direct functionalization at this electron-deficient position presents significant challenges. Modern approaches leverage transition metal catalysis, organocatalysis, and directed ortho-metalation strategies to achieve precise ethyl installation. Palladium-catalyzed cross-coupling stands as the most versatile method, particularly for transforming halogenated benzimidazole precursors into C2-alkylated derivatives [8].
Suzuki-Miyaura coupling provides an efficient pathway when applied to 2-bromo-1-propylbenzimidazole. Using palladium acetate (5 mol%) and triphenylphosphine (10 mol%) as the catalytic system with triethylamine base in ethanol/water (4:1) at 80°C, the bromide undergoes coupling with ethylboronic acid to yield the 2-ethyl derivative in 78% isolated yield. Key to success is the careful exclusion of oxygen, which causes palladium black formation and catalyst deactivation. The catalytic cycle involves oxidative addition of the C-Br bond to Pd(0), transmetalation with the ethylboronate complex, and reductive elimination to form the C2-ethyl bond. This method demonstrates excellent functional group tolerance, preserving the N1-propyl group without competitive reduction [5].
Directed ortho-metalation strategies offer a complementary approach that avoids pre-halogenation steps. Treating 1-propylbenzimidazole with n-butyllithium (2.2 equiv) at -78°C in tetrahydrofuran in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) generates a stable C2-lithiated species after 30 minutes. Subsequent quenching with ethyl iodide or diethyl sulfate introduces the ethyl group with 75-80% efficiency. The N1-propyl substituent directs metallation exclusively to the adjacent C2 position through coordination of lithium to the adjacent nitrogen lone pair, creating a chelated intermediate that stabilizes the ortho-lithio species [5].
Nickel-catalyzed electrochemical reductive coupling presents an emerging green methodology. Employing a sacrificial nickel anode in an undivided cell with 1-propylbenzimidazole and ethyl iodide in dimethylformamide containing tetraethylammonium p-toluenesulfonate as electrolyte, constant current electrolysis (10 mA/cm²) at 25°C provides the C2-ethylated product in 72% yield. The process involves electrochemical generation of Ni(0) species that activate the ethyl iodide through single-electron transfer, forming ethyl radicals that add selectively to the electron-deficient C2 position of the benzimidazolium ion. This technique avoids stoichiometric metal reductants and demonstrates promising scalability for industrial applications [5].
Mechanochemical synthesis via ball milling eliminates solvent waste while providing exceptional control over byproduct formation in 1H-benzimidazole,2-ethyl-1-propyl-(9CI) synthesis. This technique leverages high-frequency mechanical impacts to initiate solid-state reactions through repeated compression and shear forces between grinding media. The absence of solvent molecules creates a constrained reaction environment that favors ordered transition states, significantly suppressing solvolysis and hydrolysis pathways that plague solution-phase chemistry [5] [8].
A representative one-pot mechanosynthesis involves loading ortho-phenylenediamine, propionaldehyde (ethyl source), propyl bromide, and sodium bisulfite oxidant into a stainless-steel milling jar with two 15mm diameter balls. After sealing under nitrogen atmosphere, high-energy ball milling at 30 Hz for 40 minutes delivers the target compound in 82% isolated purity with <5% detectable impurities. The sequential reaction proceeds through initial formation of an imine intermediate, cyclization to 2-ethylbenzimidazole, followed by in situ N-propylation—all within the solid matrix. The mechanical energy input generates localized transient hot spots exceeding 500°C, enabling reactions that would otherwise require elevated temperatures in solution. Crucially, the extremely short reaction times prevent thermal degradation pathways common in conventional heating [5] [8].
Table 3: Byproduct Comparison Between Mechanochemical and Solution Methods
Reaction Parameter | Mechanochemical Method | Solution-Phase Method |
---|---|---|
Solvent Consumption | 0 mL/g product | 250 mL/g product |
Typical Reaction Time | 30-45 minutes | 10-24 hours |
Temperature Control | Ambient (20-30°C) | Reflux (78-150°C) |
Main Byproducts Formed | None detected | Hydrolysis products, Dialkylated isomers |
Energy Consumption (kWh/mol) | 0.8 | 15.2 |
E-Factor (kg waste/kg product) | 0.05 | 8.7 |
The technique demonstrates particular advantages for moisture-sensitive intermediates. When handling lithiated benzimidazoles for C2-ethyl functionalization, ball milling under argon atmosphere with pre-mixed lithium metal and ethyl bromide achieves 78% conversion to the desired product without the cryogenic conditions required in solution chemistry. The continuous renewal of reactive surfaces through fracturing exposes unpassivated lithium, maintaining high reactivity at room temperature. This eliminates the exothermic hazards associated with traditional lithiation protocols while simultaneously avoiding the extensive solvent purification needed for moisture-sensitive reactions [5] [8].
Scale-up considerations reveal that planetary ball mills with 500mL jars can produce 50-gram batches per run with consistent reproducibility (RSD < 5%). Process intensification occurs through optimized milling parameters: adjustable rotation speed (200-800 rpm), ball-to-powder mass ratio (20:1 to 40:1), and precise control over milling-cooling intervals prevent thermal runaway. Life cycle assessment confirms mechanochemical routes reduce the carbon footprint by >85% compared to solution-phase synthesis, primarily through solvent elimination and reduced energy requirements. These advances position solvent-free mechanochemistry as the frontier technology for sustainable pharmaceutical manufacturing of complex heterocycles [5] [8].